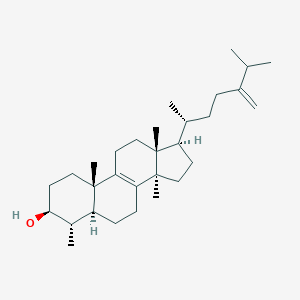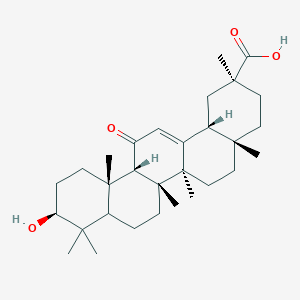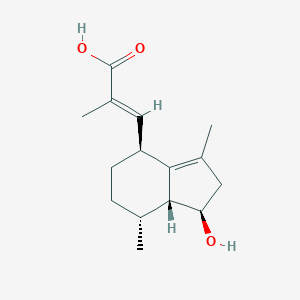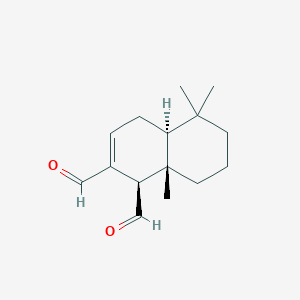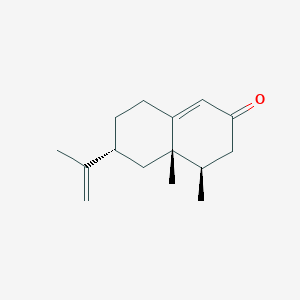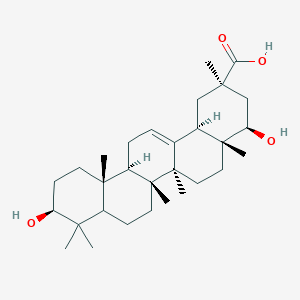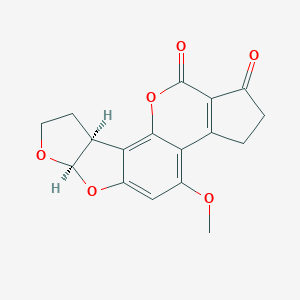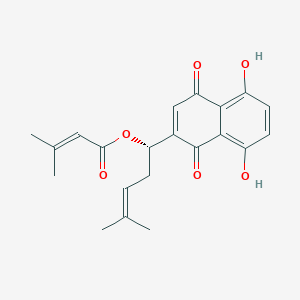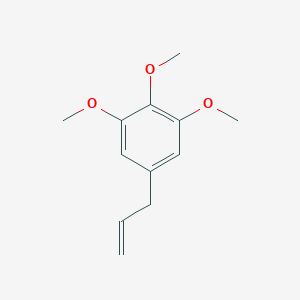
デソキシペガニン塩酸塩
概要
説明
Desoxypeganine hydrochloride is an inhibitor of acetylcholinesterase . It has a molecular weight of 208.69 and a molecular formula of C11H12N2.HCl .
Molecular Structure Analysis
The crystal structure of Desoxypeganine hydrochloride has been established by the x-ray structural method . The molecular formula is C11H12N2.HCl .
Physical And Chemical Properties Analysis
More specific physical and chemical properties, such as solubility and stability, would depend on factors like temperature and pH .
科学的研究の応用
コリンエステラーゼ阻害
デソキシペガニン塩酸塩は、アセチルコリンエステラーゼの強力な阻害剤として特定されており、重要な薬理学的意義を持っています。 これは、ペガニン塩酸塩の10倍、ガランタミン塩酸塩の2倍の効力を示しています .
神経筋伝導
動物実験では、デソキシペガニン塩酸塩は、ジプラシンによって誘発された神経筋伝導の遮断を解消し、ジチリンによって誘発された遮断を強化することが示されています .
モノアミンオキシダーゼA(MAO-A)阻害
デソキシペガニンは、コリンエステラーゼ阻害剤であるだけでなく、モノアミンオキシダーゼA(MAO-A)の選択的阻害剤としても作用し、さまざまな神経学的状態に影響を与えます .
ニコチン依存症の治療
デソキシペガニンとその薬学的に許容される酸付加塩は、ニコチン依存症の治療に用いることが示唆されており、その潜在的な治療用途が強調されています .
作用機序
Target of Action
Desoxypeganine hydrochloride, a naturally occurring alkaloid, primarily targets cholinesterase (both butyrylcholinesterase (BChE) and acetylcholinesterase (AChE)) and is a selective inhibitor of monoamine oxidase A (MAO-A) . These enzymes play crucial roles in the nervous system. Cholinesterases are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and muscle control, while MAO-A is involved in the breakdown of monoamine neurotransmitters such as serotonin and norepinephrine .
Mode of Action
Desoxypeganine hydrochloride acts by inhibiting the activity of cholinesterases and MAO-A . By inhibiting cholinesterases, it prevents the breakdown of acetylcholine, thereby increasing the availability of this neurotransmitter. This can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine . As a selective MAO-A inhibitor, desoxypeganine hydrochloride prevents the breakdown of monoamine neurotransmitters, thus increasing their levels and enhancing monoaminergic neurotransmission .
Biochemical Pathways
The inhibition of cholinesterases and MAO-A by desoxypeganine hydrochloride affects several biochemical pathways. The increased availability of acetylcholine can enhance cholinergic neurotransmission, affecting pathways involved in memory and cognition. The inhibition of MAO-A leads to increased levels of monoamine neurotransmitters, affecting mood regulation and potentially providing antidepressant effects .
Result of Action
The molecular and cellular effects of desoxypeganine hydrochloride’s action include enhanced cholinergic and monoaminergic neurotransmission due to increased levels of acetylcholine and monoamine neurotransmitters, respectively . This can lead to improved memory and cognition, and potential antidepressant effects .
Action Environment
The action, efficacy, and stability of desoxypeganine hydrochloride can be influenced by various environmental factors. These could include factors such as pH and temperature, which can affect the stability of the compound, as well as individual patient factors such as age, genetic factors, and the presence of other medications which can influence its pharmacokinetics and pharmacodynamics .
Safety and Hazards
将来の方向性
The future research directions for Desoxypeganine hydrochloride could involve exploring its potential applications in medicine, particularly in the treatment of neurological disorders like Alzheimer’s disease . Additionally, the development of new synthesis methods and the study of its physicochemical properties could also be areas of interest .
生化学分析
Biochemical Properties
Desoxypeganine hydrochloride interacts with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and it acts as a selective inhibitor for monoamine oxidase A (MAO-A) . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
Desoxypeganine hydrochloride influences cell function by inhibiting the activity of AChE and BChE enzymes. This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Desoxypeganine hydrochloride exerts its effects by binding to AChE and BChE enzymes, inhibiting their activity. This inhibition can lead to changes in gene expression .
Dosage Effects in Animal Models
The effects of Desoxypeganine hydrochloride vary with different dosages in animal models. For instance, it has been shown to reduce ethanol intake in a dose-dependent manner in alcohol-preferring Alko alcohol (AA) rats .
Metabolic Pathways
Desoxypeganine hydrochloride is involved in the cholinergic pathway due to its interaction with AChE and BChE. It may also affect the monoaminergic pathway due to its selective inhibition of MAO-A .
特性
IUPAC Name |
1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.ClH/c1-2-5-10-9(4-1)8-13-7-3-6-11(13)12-10;/h1-2,4-5H,3,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCXMTWSISEJFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=CC=CC=C3CN2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
495-59-0 (Parent) | |
| Record name | Deoxyvasicine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061939057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50210970 | |
| Record name | Deoxyvasicine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50210970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49669550 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
61939-05-7 | |
| Record name | Pyrrolo[2,1-b]quinazoline, 1,2,3,9-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61939-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deoxyvasicine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061939057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deoxyvasicine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50210970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Desoxypeganine hydrochloride work and what are its effects?
A1: Desoxypeganine hydrochloride is a potent cholinesterase inhibitor. [] This means it blocks the activity of the enzyme cholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting cholinesterase, Desoxypeganine hydrochloride increases the levels of acetylcholine in the synaptic cleft, leading to enhanced cholinergic transmission. This mechanism of action explains its observed effects, such as reversing neuromuscular blockade induced by diplacine and increasing the sensitivity of muscles to acetylcholine. []
Q2: What is the clinical relevance of Desoxypeganine hydrochloride's pharmacological activity?
A2: The research indicates that Desoxypeganine hydrochloride shows promise in treating patients with peripheral nervous system lesions. [] While the specific types of lesions aren't elaborated on in this abstract, its ability to enhance cholinergic transmission suggests potential applications in conditions where impaired nerve-muscle communication is a factor.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


